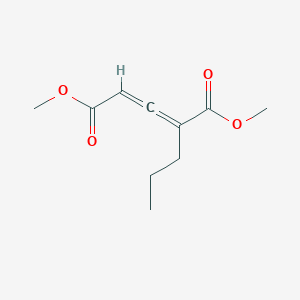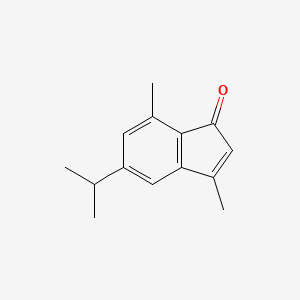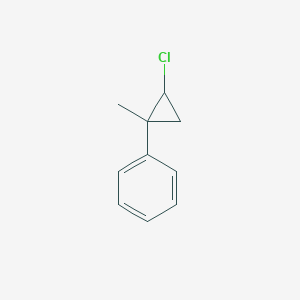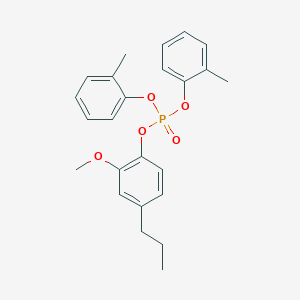
benzyl N-(but-3-en-2-yloxymethyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl N-(but-3-en-2-yloxymethyl)carbamate is an organic compound with the molecular formula C13H17NO3. It is a carbamate derivative, which means it contains a carbamate group (-NHCOO-) linked to a benzyl group and a but-3-en-2-yloxymethyl group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzyl N-(but-3-en-2-yloxymethyl)carbamate can be achieved through several methods. One common approach involves the reaction of benzyl chloroformate with but-3-en-2-yl alcohol in the presence of a base such as triethylamine. The reaction typically proceeds at room temperature and yields the desired carbamate product .
Industrial Production Methods
Industrial production of carbamates, including this compound, often involves the use of phosgene or its derivatives. The process requires stringent safety measures due to the toxic nature of phosgene. Alternatively, safer methods using carbon dioxide and alcohols in the presence of catalysts have been developed .
Analyse Chemischer Reaktionen
Types of Reactions
Benzyl N-(but-3-en-2-yloxymethyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the carbamate group to an amine.
Substitution: Nucleophilic substitution reactions can replace the benzyl group with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: this compound can form this compound oxide.
Reduction: The reduction product is benzyl N-(but-3-en-2-yloxymethyl)amine.
Substitution: Substitution reactions yield various carbamate derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Benzyl N-(but-3-en-2-yloxymethyl)carbamate has several applications in scientific research:
Chemistry: It is used as a protecting group for amines in organic synthesis due to its stability and ease of removal.
Biology: The compound is studied for its potential as a biochemical probe in enzyme inhibition studies.
Wirkmechanismus
The mechanism of action of benzyl N-(but-3-en-2-yloxymethyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on enzymes, leading to enzyme inhibition. This interaction is often reversible, allowing the compound to act as a temporary inhibitor .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzyl carbamate: Similar structure but lacks the but-3-en-2-yloxymethyl group.
Ethyl N-(but-3-en-2-yloxymethyl)carbamate: Similar but with an ethyl group instead of a benzyl group.
Methyl N-(but-3-en-2-yloxymethyl)carbamate: Similar but with a methyl group instead of a benzyl group.
Uniqueness
Benzyl N-(but-3-en-2-yloxymethyl)carbamate is unique due to the presence of both a benzyl group and a but-3-en-2-yloxymethyl group. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable in various applications .
Eigenschaften
CAS-Nummer |
94225-54-4 |
|---|---|
Molekularformel |
C13H17NO3 |
Molekulargewicht |
235.28 g/mol |
IUPAC-Name |
benzyl N-(but-3-en-2-yloxymethyl)carbamate |
InChI |
InChI=1S/C13H17NO3/c1-3-11(2)17-10-14-13(15)16-9-12-7-5-4-6-8-12/h3-8,11H,1,9-10H2,2H3,(H,14,15) |
InChI-Schlüssel |
DUPGHJFKRRBDEO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C=C)OCNC(=O)OCC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![N-[(Pyridin-3-yl)methyl]docosa-4,7,10,13,16,19-hexaenamide](/img/structure/B14348965.png)
![2,5-Pyrrolidinedione, 1-[2-(2-thienyl)ethyl]-](/img/structure/B14348973.png)


![Ethyl {[2-(2H-1,3-benzodioxol-5-yl)ethyl]amino}(oxo)acetate](/img/structure/B14348996.png)


![Methyl 2-{(E)-[(4-methylphenyl)imino]methyl}benzoate](/img/structure/B14349004.png)
![4-({2-tert-Butyl-4-[2-(4-hydroxyphenyl)propan-2-yl]phenoxy}carbonyl)benzoate](/img/structure/B14349010.png)
